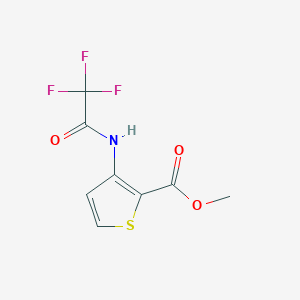

Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Vue d'ensemble

Description

OSM-S-158 est un composé appartenant à la série des aminothiénopyrimidines, qui a été étudié pour son potentiel dans le traitement du paludisme. Ce composé fait partie du projet Open Source Malaria, qui vise à développer de nouveaux médicaments antipaludiques par le biais de la recherche et de la collaboration en open source.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'OSM-S-158 implique la construction de l'échafaudage thiénopyrimidine. . Cette méthode garantit la fonctionnalité souhaitée tout en maintenant des rendements exploitables.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l'OSM-S-158 ne soient pas détaillées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de processus rentables et respectueux de l'environnement.

Analyse Des Réactions Chimiques

Types de réactions

L'OSM-S-158 subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courantes

Oxydation : Les réactifs courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants incluent les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut entraîner la formation d'amines ou d'alcools.

Applications de la recherche scientifique

OSM-S-158 a été largement étudié pour son potentiel dans le traitement du paludisme. Il a montré une activité puissante contre les cultures de Plasmodium falciparum, avec une faible toxicité pour les cellules mammaliennes et une faible propension au développement de la résistance . De plus, il a été exploré pour son potentiel dans d'autres domaines, tels que :

Chimie : En tant que composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodes de synthèse.

Biologie : Pour comprendre les voies biologiques et les cibles moléculaires impliquées dans son activité antipaludique.

Médecine : En tant qu'agent thérapeutique potentiel pour le traitement du paludisme et d'autres infections parasitaires.

Industrie : Pour développer de nouveaux médicaments antipaludiques et d'autres produits pharmaceutiques.

Mécanisme d'action

OSM-S-158 exerce ses effets en inhibant la synthétase de l'asparaginyl-ARNt cytoplasmique de Plasmodium falciparum (PfAsnRS). Cette inhibition se produit via la production enzymatique d'un adduit Asn-OSM-S-158, qui bloque la traduction des protéines et active la réponse de famine en acides aminés . La synthétase de l'asparaginyl-ARNt humaine est beaucoup moins sensible à ce mécanisme de détournement de la réaction, offrant une sélectivité pour le parasite.

Applications De Recherche Scientifique

OSM-S-158 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum cultures, with low mammalian cell toxicity and low propensity for resistance development . Additionally, it has been explored for its potential in other areas, such as:

Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methods.

Biology: For understanding the biological pathways and molecular targets involved in its antimalarial activity.

Medicine: As a potential therapeutic agent for treating malaria and other parasitic infections.

Industry: For developing new antimalarial drugs and other pharmaceuticals.

Mécanisme D'action

OSM-S-158 exerts its effects by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This inhibition occurs via enzyme-mediated production of an Asn-OSM-S-158 adduct, which blocks protein translation and activates the amino acid starvation response . Human asparaginyl-tRNA synthetase is much less susceptible to this reaction hijacking mechanism, providing selectivity for the parasite.

Comparaison Avec Des Composés Similaires

Composés similaires

OSM-S-106 : Un autre composé aminothiénopyrimidine ayant une activité antipaludique similaire.

TCMDC-135294 : Un composé structurellement apparenté identifié à partir d'une bibliothèque GSK.

OSM-S-137 : Un composé présentant des variations dans les parties amine et sulfonamide.

Unicité

OSM-S-158 est unique en raison de ses caractéristiques structurelles spécifiques et de son activité puissante contre Plasmodium falciparum. Sa capacité à inhiber la PfAsnRS par un mécanisme de détournement de la réaction le distingue des autres composés similaires .

Activité Biologique

Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate (CAS: 79128-68-0) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.20 g/mol. Its structure features a thiophene ring substituted with a trifluoroacetamido group and a methoxycarbonyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₃NO₃S |

| Molecular Weight | 253.20 g/mol |

| CAS Number | 79128-68-0 |

| Purity | ≥ 97% |

Anticancer Properties

Research indicates that compounds containing trifluoroacetamido groups exhibit promising anticancer activity. For instance, studies have shown that the incorporation of trifluoromethyl groups can enhance the potency of compounds against various cancer cell lines by modulating their interaction with biological targets. In particular, this compound has been evaluated for its effects on tumor cell proliferation and apoptosis.

- Mechanism of Action : The trifluoroacetamido group is known to influence the electronic properties of the molecule, potentially enhancing its ability to interact with enzymes involved in cancer cell signaling pathways. This interaction may lead to the inhibition of key proteins that promote tumor growth.

- Case Studies : In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives of thiophene compounds were tested against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition at low micromolar concentrations (Zhang et al., 2007) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The presence of the thiophene ring is associated with enhanced activity against bacterial strains.

- In Vitro Studies : Research has shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis. The specific mechanisms for this compound are still under investigation but are believed to involve similar pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

- 5-Hydroxytryptamine (5-HT) Uptake : The incorporation of trifluoromethyl groups has been linked to increased inhibition of serotonin uptake, which is crucial in developing antidepressants and anxiolytics (MDPI, 2022) .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available thiophene derivatives. Key steps may include:

- Formation of the thiophene ring.

- Introduction of the trifluoroacetamido group via acylation reactions.

- Esterification to yield the final product.

Propriétés

IUPAC Name |

methyl 3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3S/c1-15-6(13)5-4(2-3-16-5)12-7(14)8(9,10)11/h2-3H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNCTQZMIQZVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384450 | |

| Record name | Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79128-68-0 | |

| Record name | Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.